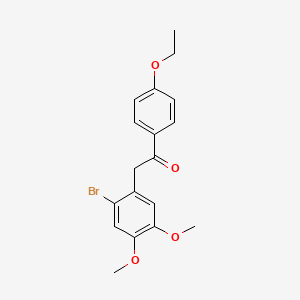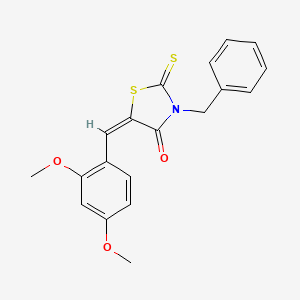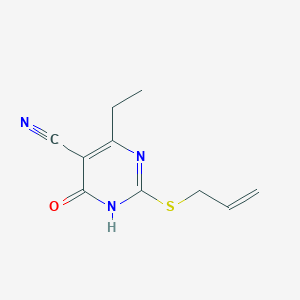![molecular formula C15H15N3OS B3729011 4-ethyl-2-[(3-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729011.png)
4-ethyl-2-[(3-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
描述
4-ethyl-2-[(3-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile, commonly known as EMT, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. EMT is a highly versatile compound that has shown promising results in various biological and pharmacological studies.
作用机制
The mechanism of action of EMT is not fully understood; however, it is believed to exert its biological effects through the inhibition of key enzymes involved in various cellular processes. EMT has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. It also inhibits thymidylate synthase, an enzyme involved in the synthesis of thymidine, a key component of DNA. By inhibiting these enzymes, EMT disrupts DNA synthesis and cell proliferation, leading to anti-tumor and anti-viral effects.
Biochemical and Physiological Effects:
EMT has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. EMT has also been shown to possess anti-inflammatory properties, reducing the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, EMT has been found to possess anti-viral properties, inhibiting the replication of viruses such as hepatitis C virus.
实验室实验的优点和局限性
EMT has several advantages for lab experiments. It is a highly versatile compound that can be easily synthesized and modified to suit specific research needs. It is also relatively stable and has a long shelf life, making it a viable option for long-term experiments. However, EMT has some limitations, including its potential toxicity and limited solubility in water. These limitations must be taken into account when designing experiments involving EMT.
未来方向
There are several future directions for the research and development of EMT. One potential direction is the further investigation of its anti-tumor and anti-viral properties. EMT has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, the development of novel EMT derivatives with improved solubility and reduced toxicity could lead to the development of more effective anti-cancer and anti-viral drugs. Overall, the potential applications of EMT in medicinal chemistry and drug discovery make it an exciting area of research with many future directions.
科学研究应用
EMT has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. EMT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to possess potent inhibitory effects on enzymes such as dihydrofolate reductase and thymidylate synthase, making it a promising candidate for the development of novel anti-cancer drugs.
属性
IUPAC Name |
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-13-12(8-16)14(19)18-15(17-13)20-9-11-6-4-5-10(2)7-11/h4-7H,3,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVCQRZROHJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC2=CC=CC(=C2)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3728939.png)

![N-(2,5-dichlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3728960.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3728974.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3728978.png)
![methyl {[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetate](/img/structure/B3728982.png)

![2-[(2-chlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3728996.png)
![2-[(3,4-dichlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729014.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide](/img/structure/B3729025.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide](/img/structure/B3729029.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3729032.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3729038.png)